5-methyl-4-[2-(thiophen-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol
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Description
Thiophene is a five-membered heterocyclic compound with the formula C4H4S . It and its derivatives are essential in various fields, including medicinal chemistry, material science, and industrial chemistry . Triazole is another heterocyclic compound that is often used in pharmaceuticals and agrochemicals .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions with different substrates .Molecular Structure Analysis
The molecular structure of thiophene involves a five-membered ring made up of four carbon atoms and one sulfur atom . Triazole also has a five-membered ring, but it contains three nitrogen atoms .Chemical Reactions Analysis
Thiophene and its derivatives participate in various chemical reactions. They are used in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary widely. For example, Ethyl 2-thiopheneacetate, a thiophene derivative, is a liquid with a refractive index of 1.51, a boiling point of 119-121 °C/23 mmHg, and a density of 1.134 g/mL at 25 °C .Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to interact with a variety of targets, contributing to their diverse biological effects .
Mode of Action
For instance, some thiophene derivatives have been found to act through nucleophilic attack mechanisms .
Biochemical Pathways
Thiophene derivatives have been found to play roles in various biochemical pathways due to their diverse biological activities . They have been associated with pathways related to anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Pharmacokinetics
The molecular weight of a similar compound, 2-ethyl-5-methyl-thiophene, is 126219 , which might suggest good bioavailability as compounds with a molecular weight below 500 are generally well absorbed.
Result of Action
Thiophene derivatives have been associated with a variety of effects at the molecular and cellular level, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Safety and Hazards
Properties
IUPAC Name |
3-methyl-4-(2-thiophen-2-ylethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S2/c1-7-10-11-9(13)12(7)5-4-8-3-2-6-14-8/h2-3,6H,4-5H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMNZCVWJASSKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1CCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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